8-Methoxy-2-(propan-2-yl)-3,4-dihydroquinazolin-4-one
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Overview
Description
8-Methoxy-2-(propan-2-yl)-3,4-dihydroquinazolin-4-one is a heterocyclic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-2-(propan-2-yl)-3,4-dihydroquinazolin-4-one typically involves the condensation of anthranilic acid derivatives with isopropylamine in the presence of methoxy-substituted benzaldehyde. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 8-Methoxy-2-(propan-2-yl)-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinazolinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinazolinone ring, enhancing its chemical diversity
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles
Major Products Formed: The major products formed from these reactions include various substituted quinazolinones, which exhibit different biological and chemical properties .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of various industrial chemicals
Mechanism of Action
The mechanism of action of 8-Methoxy-2-(propan-2-yl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing various signaling pathways and cellular processes .
Comparison with Similar Compounds
Quinazoline: A structurally related compound with similar biological activities.
Quinoxaline: Another nitrogen-containing heterocycle with diverse pharmacological properties.
Coumarin: Known for its anticoagulant and antimicrobial activities
Uniqueness: 8-Methoxy-2-(propan-2-yl)-3,4-dihydroquinazolin-4-one stands out due to its unique methoxy and isopropyl substitutions, which confer distinct chemical and biological properties. These structural features enhance its potential as a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C12H14N2O2 |
---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
8-methoxy-2-propan-2-yl-3H-quinazolin-4-one |
InChI |
InChI=1S/C12H14N2O2/c1-7(2)11-13-10-8(12(15)14-11)5-4-6-9(10)16-3/h4-7H,1-3H3,(H,13,14,15) |
InChI Key |
WTBLZBVYKSENNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=C(C=CC=C2OC)C(=O)N1 |
Origin of Product |
United States |
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